molecular formula C22H26FN5 B6091562 3-(4-Fluorophenyl)-2,5-dimethyl-7-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine

3-(4-Fluorophenyl)-2,5-dimethyl-7-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine

Cat. No.: B6091562
M. Wt: 379.5 g/mol
InChI Key: CEYIPJMFNNRXSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluorophenyl)-2,5-dimethyl-7-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a 4-fluorophenyl group at position 3, methyl groups at positions 2 and 5, and a 4-(2-methylprop-2-en-1-yl)piperazinyl substituent at position 7. The 4-fluorophenyl moiety is a common pharmacophore in COX-2 inhibitors, enhancing target binding and metabolic stability .

Properties

IUPAC Name

3-(4-fluorophenyl)-2,5-dimethyl-7-[4-(2-methylprop-2-enyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN5/c1-15(2)14-26-9-11-27(12-10-26)20-13-16(3)24-22-21(17(4)25-28(20)22)18-5-7-19(23)8-6-18/h5-8,13H,1,9-12,14H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEYIPJMFNNRXSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CC(=C)C)C)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(4-Fluorophenyl)-2,5-dimethyl-7-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine involves several stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow processes, automated reaction monitoring, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

3-(4-Fluorophenyl)-2,5-dimethyl-7-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

3-(4-Fluorophenyl)-2,5-dimethyl-7-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-2,5-dimethyl-7-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, modulating their activity and influencing cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions .

Comparison with Similar Compounds

Structural Comparisons

Key structural analogs and their substituent variations are summarized in Table 1.

Table 1: Structural Features of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Name Position 3 Position 5 Position 7 Key Functional Groups
Target Compound 4-Fluorophenyl Methyl 4-(2-Methylprop-2-en-1-yl)piperazinyl Fluorophenyl, Piperazine, Methyl
3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-[4-(2-pyridinyl)piperazinyl] 3,4-Dimethoxyphenyl Methyl 4-(2-Pyridinyl)piperazinyl Dimethoxyphenyl, Pyridine-Piperazine
3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl) 2,4-Dichlorophenyl 4-Fluorophenyl Trifluoromethyl Chlorophenyl, Trifluoromethyl
5-(4-Fluorophenyl)-2-methyl-7-(trifluoromethyl) - 4-Fluorophenyl Trifluoromethyl Trifluoromethyl
10f (COX-2 inhibitor) 4-Fluorophenyl - 6,7-Dimethyl, 4-Methylsulfonylphenyl Methylsulfonyl, Dimethyl

Key Observations :

  • Position 3 : The target compound and COX-2 inhibitor 10f share the 4-fluorophenyl group, suggesting its role in COX-2 binding. Analogs with dichlorophenyl or dimethoxyphenyl substituents highlight the impact of electronic effects (e.g., electron-withdrawing vs. donating groups) on activity.
  • Position 7 : The piperazinyl group in the target compound contrasts with trifluoromethyl or methylsulfonyl substituents in others. Piperazine derivatives often exhibit enhanced solubility and tunable receptor interactions compared to hydrophobic groups like trifluoromethyl .
  • Position 5 : Methyl substitution in the target compound may reduce steric hindrance compared to bulkier groups (e.g., 4-fluorophenyl in ).

Pharmacological and Physicochemical Properties

COX-2 Selectivity :

  • Compound 10f , with a 4-methylsulfonylphenyl group at position 2 and dimethyl groups at positions 6 and 7, demonstrated potent COX-2 inhibition (IC₅₀ = 0.03 µM) and >1,000-fold selectivity over COX-1. The target compound’s piperazinyl group at position 7 may similarly enhance selectivity by mimicking the sulfonamide’s spatial orientation.

Kinase Inhibition :

  • Pyrazolo[1,5-a]pyrimidines with arylpiperazine substituents (e.g., ) show kinase inhibitory activity, suggesting the target compound’s piperazinyl group could modulate kinase binding through hydrogen bonding or π-π interactions.

Solubility and Bioavailability :

  • Piperazine-containing derivatives generally exhibit improved aqueous solubility compared to non-polar analogs (e.g., trifluoromethyl-substituted ). The 2-methylprop-2-en-1-yl group in the target compound may further enhance lipophilicity, balancing solubility and membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.